6-Amino-3-metil-2-(metiltio)pirimidin-4(3H)-ona

Descripción general

Descripción

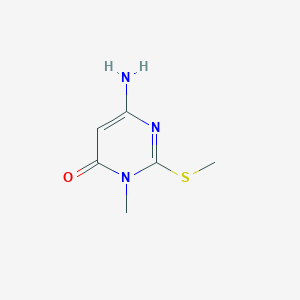

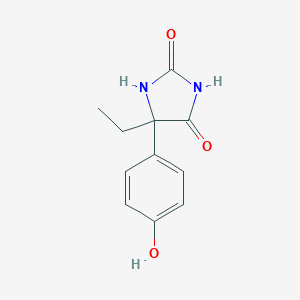

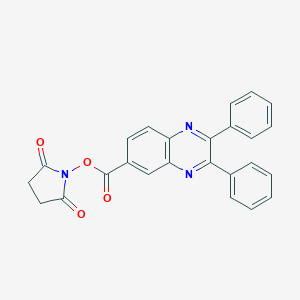

6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Proteómica

6-Amino-2-metiltio-3-metiluracilo: se utiliza en proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto, debido a sus propiedades únicas, se puede utilizar como bloque de construcción en la síntesis de moléculas más complejas que interactúan con las proteínas para fines de identificación y caracterización .

. Es importante tener en cuenta que estas aplicaciones son teóricas y requerirían una investigación y validación exhaustivas.Propiedades

IUPAC Name |

6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWPZKCXMFJSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288856 | |

| Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54030-56-7 | |

| Record name | 54030-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in chemical synthesis?

A1: 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a versatile building block for synthesizing various heterocyclic compounds with potential biological activities.

- Pyrido[2,3-d]pyrimidines and their nucleosides: It reacts with ethyl ethoxymethyleneoxaloacetate or methyl (Z)-2-acetylamino-3-dimethylaminopropenoates, leading to intermediates that can be further cyclized to form pyrido[2,3-d]pyrimidines. These compounds can then be converted into novel pyrido[2,3-d]pyrimidine nucleosides via ribosylation. []

- Pyrimido[4,5-b]quinolin-4-ones: This compound reacts with α,β-unsaturated ketones in the presence of a catalyst like BF3.OEt2 to yield 5,6,7,8,9,10-hexahydro-2-methylthiopyrimido[4,5-b]quinolines. These can be further oxidized to their corresponding pyrimido[4,5-b]quinolin-4-ones using p-chloranil. Some of these synthesized compounds have shown promising antitumor activity. []

- Pyrimido[4,5-d]pyrimidine-2,5-diones: A one-pot, three-component reaction involving 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and urea under microwave irradiation efficiently produces pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. []

Q2: What structural features make 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one a valuable precursor in organic synthesis?

A2: The presence of multiple reactive sites within its structure makes 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one a versatile building block.

- 6-Amino group: This group enables reactions with various electrophiles, such as α,β-unsaturated carbonyl compounds, facilitating the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolin-4-ones. [, ]

- Ring nitrogen atoms: These nitrogens can act as nucleophiles, participating in reactions with aldehydes in the presence of urea, leading to the formation of pyrimido[4,5-d]pyrimidine-2,5-diones. []

- Methylthio group: This group can be further functionalized or oxidized, expanding the synthetic possibilities and enabling access to a wider range of derivatives. []

Q3: Have any derivatives of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one shown promising biological activities?

A3: Yes, some derivatives synthesized from 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, specifically certain pyrimido[4,5-b]quinolin-4-ones, have exhibited noteworthy antitumor activity against a panel of cancer cell lines. [] Further research is necessary to fully explore the therapeutic potential of these derivatives and elucidate their mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)